N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a fused triazatricyclo core. The compound’s rigid tricyclic framework likely enhances binding specificity to biological targets, while the methoxy and benzodioxole groups contribute to lipophilicity and metabolic stability .
Properties
Molecular Formula |
C28H23N5O5 |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H23N5O5/c1-36-19-8-5-17(6-9-19)15-33-25(29)20(13-21-26(33)31-24-4-2-3-11-32(24)28(21)35)27(34)30-14-18-7-10-22-23(12-18)38-16-37-22/h2-13,29H,14-16H2,1H3,(H,30,34) |
InChI Key |
RRGWZXAHIFZIGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N6C=CC=CC6=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the benzodioxole and triazatricyclo frameworks. Common synthetic routes may involve:
Formation of Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Formation of Triazatricyclo Framework: This involves cyclization reactions using appropriate precursors and catalysts.
Coupling Reactions: The benzodioxole and triazatricyclo intermediates are coupled using reagents like palladium catalysts and bases such as cesium carbonate.
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or methoxyphenyl groups using reagents like halides or amines.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer properties, showing activity against various cancer cell lines.
Biological Research: It is used to investigate molecular pathways and targets involved in cell proliferation and apoptosis.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit cell proliferation and induce apoptosis in tumor cells by modulating specific signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Differences and Implications
Substituent Effects on Bioactivity :
- The 4-methoxyphenyl group in the target compound enhances electron-donating properties compared to the 4-fluorophenyl analogue . This may improve interactions with aromatic residues in enzyme binding pockets.
- The benzodioxole moiety offers dual hydrogen-bond acceptors (via ether oxygens), contrasting with the single electronegative fluorine in the fluorophenyl analogue .
Synthetic Complexity :
- The triazatricyclo core requires precise cyclization steps, akin to spiro compound synthesis in , but with additional challenges due to fused ring strain .
- Compared to the isoxazole-carboxamide in , the target compound’s synthesis likely demands higher regioselectivity due to multiple reactive sites .
Research Findings and Mechanistic Insights
- Hydrogen-Bonding Networks : The triazatricyclo core and carboxamide group facilitate extensive hydrogen bonding, as observed in analogous systems (e.g., interactions with hydroxyl radicals in atmospheric studies ). This property may stabilize protein-ligand complexes .
- Aromatic Stacking: The benzodioxole and methoxyphenyl groups enable π-π stacking with aromatic amino acids (e.g., tyrosine, phenylalanine), a feature critical in kinase inhibitors .
- Synthetic Yield Optimization : Similar to , the use of DIPEA as a base and DCM as a solvent likely improves coupling efficiency during carboxamide formation .
Data Tables
Table 2: Comparative Physicochemical Properties
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of molecules that have garnered interest in medicinal chemistry due to their diverse pharmacological properties.
Structural Characteristics
The compound features several key structural elements:
- Benzodioxole Moiety : Known for its biological activity and therapeutic potential.
- Triazatricyclo Structure : This arrangement may enhance the compound's reactivity and interaction with biological targets.
- Functional Groups : Includes imine and carboxamide groups that contribute to its solubility and potential biological effects.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
| Activity | Description |
|---|---|
| Anticancer | Compounds containing benzodioxole structures often show cytotoxic effects against various cancer cell lines. |
| Neuroprotective | Some derivatives have been studied for their potential in treating neurodegenerative diseases. |
| Antimicrobial | Similar compounds have demonstrated efficacy against bacterial and fungal pathogens. |
Case Studies
- Neuroprotective Effects : A study on derivatives of benzodioxole indicated potential neuroprotective properties against oxidative stress in neuronal cells, suggesting applications in neurodegenerative conditions like Alzheimer's disease.
- Anticancer Activity : Research has shown that related compounds can inhibit tumor growth in vitro and in vivo, with mechanisms involving apoptosis induction and cell cycle arrest .
The precise mechanism of action for this compound remains to be fully elucidated; however, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of nitric oxide synthase (iNOS), which plays a role in inflammation and cancer progression .
- Interaction with Receptors : The structural features may facilitate binding to specific cellular receptors or enzymes involved in disease pathways.
Synthesis
The synthesis of this compound involves several steps that require careful optimization of reaction conditions to achieve high yields and purity. Typical methods include:
- Formation of the benzodioxole moiety through cyclization reactions.
- Introduction of the triazatricyclo structure via multi-step synthetic routes involving various reagents and catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
